2-ethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
2-ETHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzamide and contains a tetrazole ring, which is known for its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Coupling Reaction: The tetrazole ring is then coupled with a benzamide derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Ethoxylation: The final step involves the ethoxylation of the benzamide derivative to introduce the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the benzamide derivative.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
2-ETHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Candesartan: Another angiotensin II receptor antagonist with similar therapeutic applications.
Losartan: A related compound with comparable effects on blood pressure and inflammation.
Uniqueness
2-ETHOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to its specific structural features, including the ethoxy group and the tetrazole ring, which contribute to its stability and biological activity.
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-ethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-15-6-4-3-5-14(15)16(22)18-12-7-9-13(10-8-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |
InChI Key |
XGGKMTUDYZAVOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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